molecular formula C16H18N2O2 B13720781 2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine

2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine

Cat. No.: B13720781
M. Wt: 270.33 g/mol
InChI Key: PJRIPECWRWDEBZ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine is a heterocyclic compound that features both azetidine and pyridine rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The pyridine moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-(azetidin-3-ylmethoxy)-4-phenylmethoxypyridine

InChI

InChI=1S/C16H18N2O2/c1-2-4-13(5-3-1)11-19-15-6-7-18-16(8-15)20-12-14-9-17-10-14/h1-8,14,17H,9-12H2

InChI Key

PJRIPECWRWDEBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)COC2=NC=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

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